Lipophilicity Comparison: Ethyl 8-(3-fluorophenyl)-8-oxooctanoate vs. Unsubstituted Ethyl 8-oxooctanoate
Ethyl 8-(3-fluorophenyl)-8-oxooctanoate exhibits a calculated logP of 3.78 [1], whereas the unsubstituted analog ethyl 8-oxooctanoate (CAS 1540-83-6) has a logP of 2.089 [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.78 |
| Comparator Or Baseline | Ethyl 8-oxooctanoate: logP = 2.089 |
| Quantified Difference | ΔlogP = +1.691 (81% increase) |
| Conditions | Calculated logP values from authoritative databases; no single head-to-head study identified |
Why This Matters
The substantially higher lipophilicity of the 3-fluorophenyl derivative alters solubility, membrane permeability, and chromatographic retention, making it unsuitable as a drop-in replacement in synthetic or biological workflows optimized for the unsubstituted scaffold.
- [1] PhytoBank. ETHYL 8-(3-FLUOROPHENYL)-8-OXOOCTANOATE (PHY0172051). Accessed April 2026. View Source
- [2] Chemsrc. ethyl 8-oxo-octanoate, LogP 2.08900. Accessed April 2026. View Source
